Dimethyl diselenide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dimethyl diselenide (DMDSe) is an organoselenium compound present in some vegetables like onions and garlic []. While research into its applications is ongoing, here are some potential areas of scientific exploration:

Endoplasmic Reticulum (ER) Stress and Protein Aggregation

Studies have shown that DMDSe can induce ER stress and toxic protein aggregation in yeast (Saccharomyces cerevisiae) []. This suggests a potential role for DMDSe in understanding protein folding mechanisms and diseases associated with protein misfolding. Further research could explore DMDSe as a tool to study these processes in more complex organisms.

Selenium Delivery and Metabolism

Selenium is an essential mineral with antioxidant and other health benefits. DMDSe, being a volatile selenium compound, might be investigated for its potential as a dietary selenium supplement or a therapeutic agent for selenium deficiency. Research would be needed to determine its bioavailability, absorption rates, and potential interactions with other nutrients.

Environmental Cycling of Selenium

DMDSe is a natural product found in some plants and is also produced by some bacteria []. A recent study explored the reactivity of hypobromous acid (HOBr) with DMDSe, suggesting its role in the environmental cycling of selenium, particularly in marine environments. Further research could investigate DMDSe's role in various environmental settings and its potential as a biomarker for selenium transformations.

Analytical Chemistry Applications

DMDSe has been used as a reagent to identify distonic radical cations []. This property suggests potential applications in analytical chemistry for the detection of specific radical species. Further research would be needed to explore the specificity and sensitivity of DMDSe in this context.

Dimethyl diselenide is a chemical compound with the molecular formula and a molecular weight of approximately 188.1 g/mol. It is classified as an organoselenium compound, characterized by the presence of two selenium atoms bonded to a dimethyl group. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Dimethyl diselenide is notable for its volatility and reactivity, particularly in biochemical and environmental contexts .

Research suggests that DMSe may have antioxidant and anticarcinogenic properties []. However, the exact mechanisms by which it exerts these effects are not fully understood. Some studies propose that DMSe can be metabolized in the body to methylselenol, which may play a role in these processes [].

Current research is ongoing to elucidate the specific mechanisms of DMSe's potential health benefits.

Additionally, it can react with arenes in the presence of ammonium peroxydisulfate to form aryl methyl selenides, demonstrating its utility in organic synthesis .

Dimethyl diselenide exhibits notable biological activities, particularly in yeast models where it induces endoplasmic reticulum stress and toxic protein aggregation. This suggests potential implications for cellular stress responses and protein misfolding diseases . Furthermore, its reactivity with biological molecules can lead to the formation of reactive species that may influence cellular signaling pathways.

Several methods are available for synthesizing dimethyl diselenide:

- Reaction of Dimethyl Sulfide with Selenium Compounds: This method involves the reaction of dimethyl sulfide with selenium powder under controlled conditions.

- Reduction of Selenium Compounds: Dimethyl diselenide can be synthesized by reducing selenium dioxide using reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent .

- Direct Synthesis from Elemental Selenium: By reacting elemental selenium with dimethyl sulfide in the presence of a catalyst, dimethyl diselenide can be formed directly.

Dimethyl diselenide has several applications across various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly for creating selenium-containing compounds.

- Biological Research: Due to its biological activity, it is utilized in studies related to oxidative stress and cellular signaling.

- Agriculture: It has potential applications in agriculture as a biopesticide due to its antimicrobial properties.

Research indicates that dimethyl diselenide interacts significantly with various biological systems and chemical reagents. Its reactions with hypobromous acid highlight its role as a reactive species in marine environments, where it may influence the cycling of selenium . Furthermore, studies on its interaction with proteins suggest that it may affect protein folding and stability, which could have implications for understanding diseases related to protein misfolding.

Dimethyl diselenide shares similarities with several other organoselenium compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl selenide | Contains one selenium atom; less toxic than dimethyl diselenide. | |

| Diphenyl diselenide | Aromatic structure; used in organic synthesis and as a catalyst. | |

| Selenocystine | Contains selenium within an amino acid structure; involved in biological processes. |

Uniqueness of Dimethyl Diselenide: Dimethyl diselenide is unique due to its dual selenium atoms which enhance its reactivity compared to monoselenium compounds like dimethyl selenide. Its ability to induce biological effects related to oxidative stress also sets it apart from similar compounds.

The diverse properties and reactions of dimethyl diselenide underscore its significance in both chemical and biological contexts, making it an important subject of study within organoselenium chemistry.

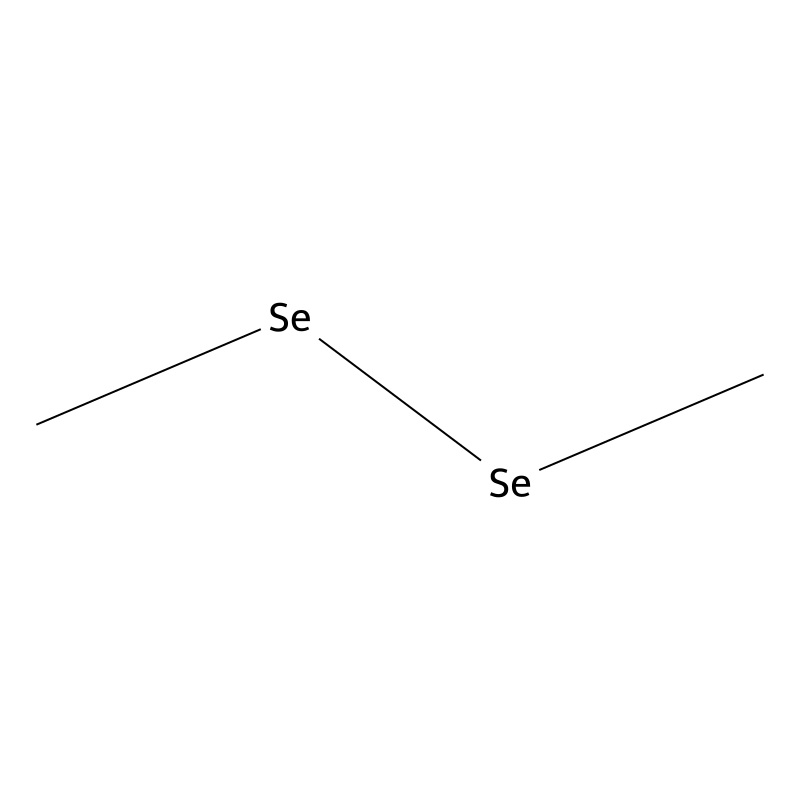

Dimethyl diselenide is an organoselenium compound with the molecular formula C₂H₆Se₂ [1] [4]. The structure consists of two methyl groups covalently bound to a diselenide linkage (Se-Se) [1]. This compound belongs to the class of organic compounds known as diselenides, which have the general structure R-Se-Se-R' (where R and R' represent hydrogen atoms or organic moieties) [11].

The molecular structure of dimethyl diselenide features a characteristic Se-Se bond with a length ranging from 2.29 to 2.33 Å [20]. The C-Se bond length typically falls within 1.91-1.97 Å, which is consistent with a single covalent bond between carbon and selenium atoms [20] [22]. The C-Se-Se bond angles are approximately 101.6-102.3°, indicating a bent geometry around the selenium atoms [20].

A distinctive structural feature of dimethyl diselenide is the C-Se-Se-C dihedral angle, which typically ranges from 74° to 87° in unconstrained diselenides [20]. This non-planar arrangement results from the balance between steric repulsions and electronic effects involving the selenium atoms [20]. The C-H bonds in the methyl groups have an estimated length of 1.093 Å, based on data from the related compound dimethyl selenide [22].

The bonding in dimethyl diselenide can be described in terms of sp³ hybridization at the selenium atoms, with one of the hybrid orbitals forming a bond with the adjacent selenium atom, another forming a bond with the carbon atom, and the remaining two containing lone pairs of electrons [1] [15]. This electronic arrangement contributes to the compound's reactivity and spectroscopic properties [15].

Physical Properties

Boiling and Melting Points

Dimethyl diselenide exhibits physical properties characteristic of low molecular weight organoselenium compounds [2] [3]. The melting point of dimethyl diselenide is -82.2 °C, indicating its liquid state at room temperature [3] [5]. This low melting point is consistent with the relatively weak intermolecular forces between the dimethyl diselenide molecules [5].

The boiling point of dimethyl diselenide ranges from 155 to 157 °C at standard atmospheric pressure [2] [3] [5]. This relatively high boiling point compared to its carbon analog (dimethyl disulfide) reflects the increased molecular weight and stronger intermolecular forces due to the larger, more polarizable selenium atoms [2] [7].

The temperature-dependent phase behavior of dimethyl diselenide is important for its handling and applications in chemical synthesis and analysis [3] [5]. The significant difference between its melting and boiling points (approximately 237-239 °C) provides a wide temperature range in which the compound exists as a liquid [3] [5].

Density and Refractive Index

Dimethyl diselenide has a density of 1.987 g/mL at 25 °C, making it significantly denser than water [2] [3] [5]. This high density is attributed to the presence of the heavy selenium atoms in the molecule [2] [5]. The density value is important for various applications and handling procedures involving this compound [3].

The refractive index (n²⁰ᴰ) of dimethyl diselenide is 1.6388, which is relatively high compared to many organic compounds [2] [5]. This elevated refractive index is characteristic of selenium-containing organic compounds and results from the high polarizability of the selenium atoms [5] [9]. The refractive index is an important physical parameter used in the identification and characterization of dimethyl diselenide [2] [9].

Both density and refractive index measurements serve as valuable physical constants for confirming the identity and purity of dimethyl diselenide samples [2] [3] [5]. These properties also influence the compound's behavior in various chemical and physical processes [5].

Solubility Parameters

Dimethyl diselenide exhibits distinctive solubility behavior that affects its interactions with various solvents and its environmental fate [7] [17]. The compound is reported to react with water rather than dissolve in it, which is an important consideration for its handling and storage [17].

In contrast to its reactivity with water, dimethyl diselenide is soluble in most common organic solvents, including alcohols, ethers, and hydrocarbons [5] [7]. This solubility profile is consistent with the compound's moderately polar nature, resulting from the polarizable Se-Se bond and the methyl groups [7].

The Henry's Law constant for dimethyl diselenide has been determined to be 143 kPa kg/mol (equivalent to 0.144 kPa m³/mol) [7]. This relatively high value indicates limited water solubility and a tendency to partition into the gas phase from aqueous solutions [7]. This parameter is crucial for understanding the environmental behavior and transport of dimethyl diselenide in natural systems [7].

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular structure and fragmentation patterns of dimethyl diselenide [6] [15]. The mass spectrum of dimethyl diselenide shows a molecular ion peak at approximately m/z 188, corresponding to its molecular weight [6] [15]. The isotopic pattern of this peak is distinctive due to the natural isotopes of selenium (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), resulting in a characteristic cluster of peaks [6] [15].

Upon electron impact ionization, dimethyl diselenide undergoes fragmentation to produce several characteristic ions [6]. Major fragment ions include those resulting from the loss of methyl groups (CH₃) and the cleavage of the Se-Se bond [6] [15]. These fragmentation patterns serve as diagnostic features for the identification of dimethyl diselenide in analytical applications [6].

Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively employed for the analysis of dimethyl diselenide in various matrices [6]. This technique allows for the separation and detection of dimethyl diselenide with high sensitivity and specificity, making it valuable for both qualitative and quantitative analyses [6] [15].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of dimethyl diselenide [10] [11]. In the ¹H NMR spectrum, the methyl protons of dimethyl diselenide typically appear as a singlet at approximately 1.9 ppm [10]. This chemical shift value is influenced by the deshielding effect of the adjacent selenium atoms [10] [11].

The ¹H NMR signal of dimethyl diselenide shows coupling with the NMR-active selenium isotopes, particularly ⁷⁷Se (natural abundance 7.63%), resulting in satellite peaks [10]. This coupling provides valuable information about the connectivity and bonding in the molecule [10] [11].

¹³C NMR spectroscopy of dimethyl diselenide shows a signal for the methyl carbon atoms at a characteristic chemical shift value [11]. This signal also exhibits coupling with the selenium atoms, providing additional structural information [11]. The ⁷⁷Se NMR spectrum of dimethyl diselenide shows a distinctive resonance that is sensitive to the molecular environment and can be used to monitor chemical reactions involving this compound [11] [13].

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of dimethyl diselenide, offering insights into its molecular structure and bonding [16] [19]. The vibrational behavior of dimethyl diselenide has been extensively studied in both the infrared region (4000-70 cm⁻¹) and by Raman spectroscopy (4000-50 cm⁻¹) [19].

In the infrared spectrum of dimethyl diselenide, characteristic absorption bands are observed for various vibrational modes [16] [19]. These include C-H stretching vibrations of the methyl groups (around 2900-3000 cm⁻¹), CH₃ deformation modes (1400-1450 cm⁻¹), and C-Se stretching vibrations (500-700 cm⁻¹) [16] [19]. The Se-Se stretching vibration, which is relatively weak in the IR spectrum, appears in the low-frequency region [19].

The Raman spectrum of dimethyl diselenide complements the IR data by providing information about vibrational modes that may be weak or inactive in IR spectroscopy [16] [19]. The Se-Se stretching vibration, which is particularly important for diselenides, is more prominent in the Raman spectrum and appears in the 200-300 cm⁻¹ region [16] [19]. This vibration is sensitive to the molecular conformation and the chemical environment, making it valuable for structural studies [19].

Normal coordinate analysis has been applied to assign the fundamental vibrations of dimethyl diselenide and its deuterated analog (dimethyl diselenide-d₆) [19]. These studies have confirmed that the molecule belongs to the C₂ point group, with the exception of the methyl torsions [19].

Electronic Properties

Ionization Energy

The ionization energy of dimethyl diselenide provides important information about its electronic structure and reactivity [13]. Experimental measurements using bracketing experiments have determined the ionization energy of dimethyl diselenide to be 7.9 ± 0.1 eV [13]. This relatively low value indicates that the compound can readily lose an electron to form a radical cation [13].

The low ionization energy of dimethyl diselenide is attributed to the presence of the selenium atoms, which have relatively high-energy lone pair electrons that can be removed with comparative ease [13] [15]. This property influences the compound's behavior in mass spectrometry and its reactivity in various chemical processes [13].

The ionization energy of dimethyl diselenide is lower than that of its sulfur analog (dimethyl disulfide), reflecting the general trend of decreasing ionization energies down the chalcogen group in the periodic table [13] [15]. This difference contributes to the distinct chemical behaviors of these analogous compounds [13].

Electron Affinity

Electron affinity is a fundamental electronic property that influences the reactivity and chemical behavior of dimethyl diselenide [23]. While specific experimental values for the electron affinity of dimethyl diselenide are limited in the literature, general principles can be applied to understand this property [23].

The electron affinity of a molecule is defined as the energy released when an electron is added to a neutral species in the gaseous state [23]. For dimethyl diselenide, the electron affinity is expected to be influenced by the presence of the selenium atoms, which can accommodate additional electron density [15] [23].

Selenium, like other chalcogens, has a relatively high electron affinity compared to many other elements [23]. However, in dimethyl diselenide, the electron-donating effect of the methyl groups and the presence of lone pairs on the selenium atoms would likely reduce the overall electron affinity of the molecule compared to elemental selenium [15] [23]. This balance of electronic effects contributes to the compound's reactivity patterns in various chemical transformations [15] [23].

Thermodynamic Properties

Dimethyl diselenide exhibits several important thermodynamic properties that influence its behavior in chemical reactions and physical processes [7]. The enthalpy of vaporization of dimethyl diselenide has been determined to be 74.92 kJ/mol [7]. This relatively high value reflects the energy required to overcome intermolecular forces and convert the liquid to vapor [7]. The enthalpy of vaporization is significantly higher than that of dimethyl selenide (31.90 kJ/mol), indicating stronger intermolecular interactions in the diselenide compound [7].

The vapor pressure of dimethyl diselenide at 25 °C is 0.38 kPa, which is considerably lower than that of dimethyl selenide (32.03 kPa) at the same temperature [7]. This difference is consistent with the higher molecular weight and stronger intermolecular forces in dimethyl diselenide [7]. The vapor pressure data is important for understanding the volatility and environmental behavior of the compound [7].

The Henry's Law constant for dimethyl diselenide (143 kPa kg/mol or 0.144 kPa m³/mol) provides information about its partitioning between aqueous and gaseous phases [7]. This parameter is crucial for predicting the environmental fate and transport of the compound in natural systems [7].

The flash point of dimethyl diselenide is reported to be 60 °C (closed cup), which is an important safety parameter related to its flammability [2] [5]. This property, along with other thermodynamic data, is essential for the safe handling and storage of the compound [2] [5].

Boiling Point

GHS Hazard Statements

H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H331 (86.36%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (95.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Health Hazard;Environmental Hazard